

# physicochemical properties of (4-Bromo-2-chlorophenyl)methanamine hydrochloride

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## Compound of Interest

**Compound Name:** (4-Bromo-2-chlorophenyl)methanamine hydrochloride

**Cat. No.:** B1527796

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An In-depth Technical Guide to the Physicochemical Properties of **(4-Bromo-2-chlorophenyl)methanamine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**(4-Bromo-2-chlorophenyl)methanamine hydrochloride** is a substituted benzylamine derivative of significant interest as a building block in medicinal chemistry and synthetic organic chemistry. Its halogenated phenyl ring and reactive primary amine moiety make it a versatile precursor for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in reaction optimization, formulation development, quality control, and regulatory compliance. This guide provides a comprehensive analysis of the structural, physical, and spectroscopic characteristics of this compound, grounded in established analytical principles and methodologies. We will explore not only the known and predicted properties but also the causality behind the experimental techniques required for their robust characterization.

## Introduction: The Significance of Substituted Benzylamines

Substituted benzylamines are a cornerstone structural motif in modern pharmacology. The benzene ring provides a scaffold for introducing various functional groups that can modulate a molecule's steric and electronic properties, thereby influencing its interaction with biological targets. The methanamine group offers a key site for further chemical modification and often serves as a critical pharmacophore for interacting with receptors and enzymes. The specific halogenation pattern of **(4-Bromo-2-chlorophenyl)methanamine hydrochloride**—containing both bromine and chlorine—is particularly noteworthy. Halogen atoms can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity through halogen bonding, making this a valuable intermediate for drug discovery programs targeting novel biological space.<sup>[1]</sup> This guide serves as a senior application scientist's perspective on characterizing such a crucial intermediate.

## Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent research. For **(4-Bromo-2-chlorophenyl)methanamine hydrochloride**, this begins with its precise molecular structure and associated identifiers.

The structure consists of a benzylamine core where the phenyl ring is substituted with a bromine atom at position 4 and a chlorine atom at position 2. The amine is protonated to form the hydrochloride salt, which enhances its stability and crystallinity, making it easier to handle as a solid powder.<sup>[2]</sup>

Identifier	Value	Source
IUPAC Name	(4-Bromo-2-chlorophenyl)methanamine hydrochloride	N/A
CAS Number	874482-96-9	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BrCl <sub>2</sub> N	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	256.96 g/mol	
Canonical SMILES	<chem>C1=CC(=C(C=C1Br)Cl)CN.Cl</chem>	<a href="#">[6]</a>
InChI Key	IDCCCALUDZWGIS-UHFFFAOYSA-N (for free base)	<a href="#">[7]</a>

## Core Physicochemical Properties: A Quantitative Overview

The macroscopic properties of a compound are a direct consequence of its molecular structure. These properties govern its behavior in both chemical reactions and biological systems.

Property	Value / Description	Rationale & Experimental Insight
Appearance	White to off-white crystalline powder.	The ionic nature of the hydrochloride salt favors the formation of a stable crystal lattice, resulting in a solid appearance at room temperature.[2] Visual inspection is the first, simplest analytical check.
Melting Point	Data not available in cited literature. Expected to be >200°C.	The melting point is a critical indicator of purity. For ionic salts like this, a high melting point is expected due to strong electrostatic forces in the crystal lattice. The related, non-salt compound 4'-Bromo-2'-chloroacetanilide melts at 151-157°C.[8][9] The salt form will be significantly higher. Experimental Protocol: See Section 3.1.
Solubility	Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol); sparingly soluble in nonpolar organic solvents.	The hydrochloride salt introduces ionic character, drastically increasing polarity and promoting solubility in polar solvents capable of solvating the ions. The related 4-Bromobenzylamine hydrochloride is soluble in water.[10] Experimental Protocol: See Section 3.2.
pKa	Data not available in cited literature. Predicted pKa of the	The electron-withdrawing effects of the chloro and bromo substituents will slightly

conjugate acid ( $R-NH_3^+$ ) is ~8.5-9.5.

decrease the basicity of the amine compared to unsubstituted benzylamine ( $pK_a \sim 9.34$ ), but it remains a basic compound. The  $pK_a$  of the ammonium ion is crucial for understanding its ionization state at physiological pH. Experimental Protocol: See Section 3.3.

LogP (Partition Coeff.)

XlogP (predicted for free base): 2.4

This value indicates moderate lipophilicity for the free base form.<sup>[7]</sup> It suggests the compound, once deprotonated, can readily cross cell membranes. The LogD (distribution coefficient) at a given pH would be a more relevant parameter for drug development and can be calculated from the LogP and  $pK_a$ .

## Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining thermal transitions. It provides a highly accurate melting point and can also reveal information about purity, polymorphism, and decomposition.

- Calibration: Calibrate the DSC instrument using certified standards (e.g., indium, tin) to ensure temperature and enthalpy accuracy.
- Sample Preparation: Accurately weigh 1-3 mg of **(4-Bromo-2-chlorophenyl)methanamine hydrochloride** into a standard aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an identical empty pan to serve as a reference.

- **Instrument Setup:** Place the sample and reference pans into the DSC cell.
- **Thermal Program:** Heat the sample at a controlled rate, typically 10°C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min). A common temperature range would be from 25°C to 300°C.
- **Data Analysis:** The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area corresponds to the heat of fusion. A sharp, single peak indicates high purity.

## Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method (OECD Guideline 105) is a reliable technique for determining a compound's intrinsic solubility.

- **System Preparation:** Add an excess amount of the solid compound to a series of vials containing the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, methanol).
- **Equilibration:** Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
- **Quantification:** Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC (see Section 5.1).
- **Calculation:** The determined concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

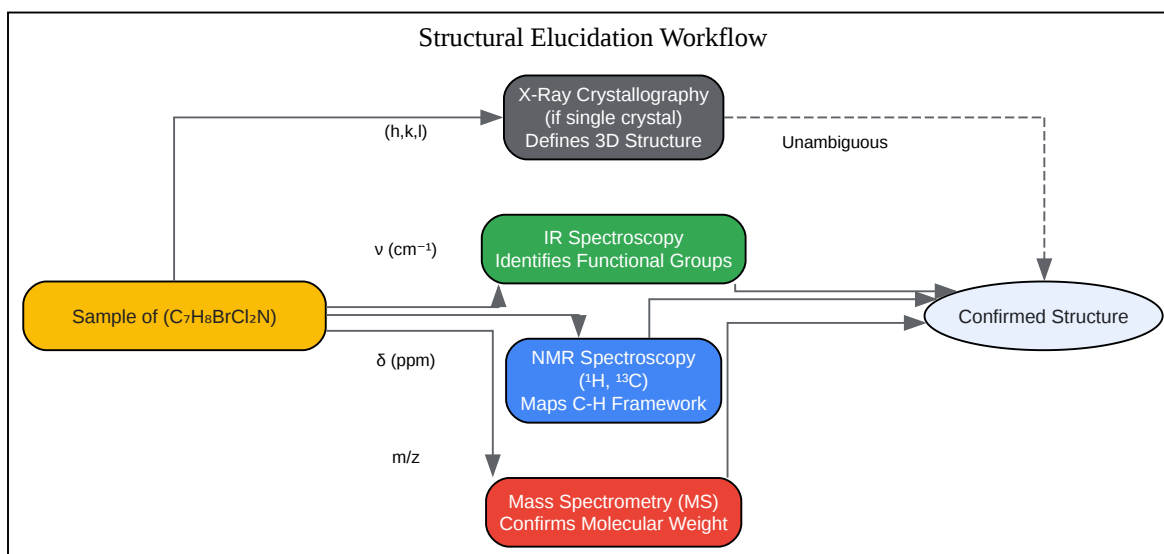
## Protocol: pKa Determination by Potentiometric Titration

This method directly measures the change in pH as a function of added titrant to determine the acid dissociation constant.

- **Sample Preparation:** Accurately weigh the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
- **Titration Setup:** Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Immerse a calibrated pH electrode in the solution.
- **Titration:** Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator. Record the pH after each addition.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the amine hydrochloride has been neutralized to the free amine). This point can be precisely determined from the first derivative of the titration curve.

## Spectroscopic and Structural Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and identifying functional groups.



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Caption: Workflow for complete structural elucidation.

## Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and isotopic pattern of the compound. Given the presence of bromine ( $^{79}\text{Br}/^{81}\text{Br} \approx 1:1$ ) and chlorine ( $^{35}\text{Cl}/^{37}\text{Cl} \approx 3:1$ ), the isotopic distribution pattern is highly characteristic.

- Predicted Monoisotopic Mass (Free Base): 218.94504 Da<sup>[7]</sup>
- Predicted  $[\text{M}+\text{H}]^+$  (Free Base): 219.95232<sup>[7]</sup>

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile/water.
- Infusion: Infuse the sample directly into the ESI source at a low flow rate (5-10  $\mu\text{L}/\text{min}$ ).
- Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions (e.g.,  $[\text{M}+\text{H}]^+$ ).
- Detection: Analyze the ions using a TOF mass analyzer, which provides high mass accuracy.
- Data Analysis: Verify the molecular weight from the observed  $m/z$  of the protonated molecular ion. Critically, compare the observed isotopic pattern with the theoretical pattern for  $\text{C}_7\text{H}_7\text{BrClN}$  to confirm the elemental composition. The unique pattern from the two chlorine and one bromine atoms provides definitive confirmation.<sup>[11]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the molecular structure, including the connectivity and chemical environment of all hydrogen ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) atoms.

- $^1\text{H}$  NMR (Predicted):



- Aromatic Protons (3H): Expected in the  $\delta$  7.0-8.0 ppm region. The substitution pattern will lead to a complex splitting pattern (e.g., a singlet or narrow doublet for the proton between the Cl and  $\text{CH}_2\text{NH}_3^+$  groups, and two doublets for the other two protons).
- Methylene Protons ( $-\text{CH}_2-$ ): Expected as a singlet or broad singlet around  $\delta$  4.0-4.5 ppm, shifted downfield by the adjacent aromatic ring and the ammonium group.
- Amine Protons ( $-\text{NH}_3^+$ ): A broad singlet, typically around  $\delta$  8.0-9.0 ppm, whose position is highly dependent on solvent and concentration. The signal may exchange with water in the solvent.
- $^{13}\text{C}$  NMR (Predicted):
  - Aromatic Carbons (6C): Expected in the  $\delta$  120-145 ppm range. Carbons directly attached to halogens will show characteristic shifts.
  - Methylene Carbon ( $-\text{CH}_2-$ ): Expected around  $\delta$  40-50 ppm.

#### Experimental Protocol ( $^1\text{H}$ NMR):

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g.,  $\text{DMSO}-d_6$  or  $\text{D}_2\text{O}$ ) in an NMR tube.  $\text{DMSO}-d_6$  is often preferred for hydrochloride salts as it allows observation of the NH protons.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta$  0.00 ppm).
- Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a  $90^\circ$  pulse, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise.
- Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling constants to assign the structure.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule.

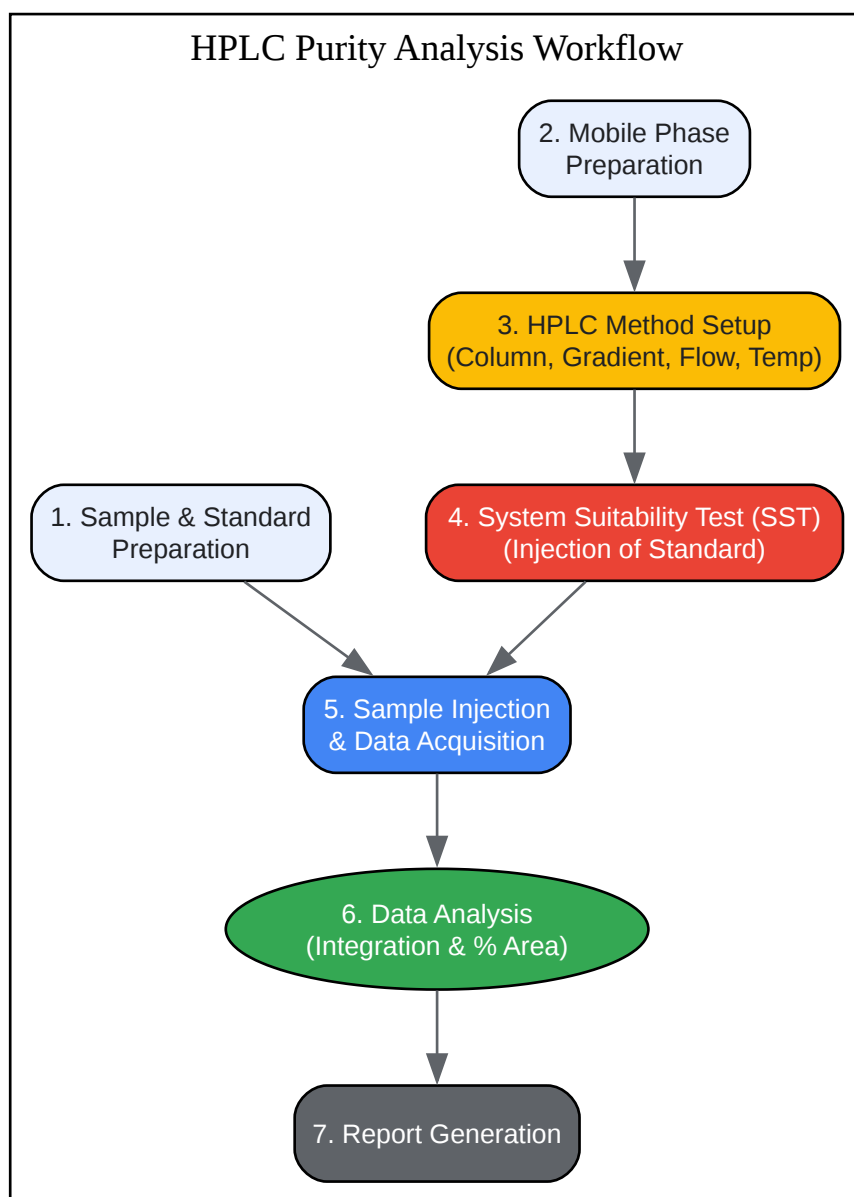
- Predicted Characteristic Absorptions:
  - N-H Stretch ( $\text{R-NH}_3^+$ ): Broad absorption in the  $2800\text{-}3200\text{ cm}^{-1}$  range due to the ammonium salt.
  - Aromatic C-H Stretch: Sharp peaks just above  $3000\text{ cm}^{-1}$ .
  - Aromatic C=C Bending: Peaks in the  $1450\text{-}1600\text{ cm}^{-1}$  "fingerprint" region.
  - C-N Stretch: In the  $1000\text{-}1200\text{ cm}^{-1}$  range.
  - C-Cl Stretch: Strong absorption around  $700\text{-}800\text{ cm}^{-1}$ .
  - C-Br Stretch: Absorption in the  $500\text{-}650\text{ cm}^{-1}$  range.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

- Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ) and instrument-related absorptions.
- Sample Application: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).
- Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition: Co-add 16-32 scans at a resolution of  $4\text{ cm}^{-1}$  to obtain the sample spectrum.
- Data Analysis: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Analyze the positions and shapes of the absorption bands to confirm the presence of the key functional groups.<sup>[12][13]</sup>

# Analytical Methodologies for Purity and Quantification

Ensuring the purity of a chemical intermediate is critical for the success of subsequent synthetic steps and for meeting regulatory standards in drug development.



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Caption: A self-validating HPLC workflow for purity determination.

## Protocol: Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse method for assessing the purity of non-volatile organic compounds. It separates the main component from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.<sup>[14]</sup>

- Chromatographic System:
  - Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase provides excellent retention for moderately nonpolar compounds like this benzylamine derivative.
  - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid acts as an ion-pairing agent, improving the peak shape of the basic amine.
  - Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
  - Detector: UV detector set to a wavelength where the analyte has strong absorbance (e.g., 220 or 254 nm).
- Method Parameters:
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30°C.
  - Injection Volume: 10 µL.
  - Gradient Program: A typical gradient might be: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. This ensures elution of both polar and nonpolar impurities.
- Sample Preparation:
  - Accurately prepare a stock solution of the sample in a 50:50 mixture of water and acetonitrile at a concentration of ~1 mg/mL.

- Dilute this stock to a working concentration of ~0.1 mg/mL for injection.
- System Suitability Test (SST): Before running samples, perform replicate injections of a standard solution. Key SST parameters include:
  - Tailing Factor: Should be between 0.8 and 1.5 for the main peak.
  - Theoretical Plates: Should be >2000.
  - Reproducibility (%RSD): The relative standard deviation of peak area and retention time for replicate injections should be <2.0%. This validates that the system is performing correctly before sample analysis begins.
- Data Analysis:
  - Inject the sample solution and record the chromatogram.
  - Integrate all peaks detected.
  - Calculate the purity by the area percent method:  $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$ .

## Conclusion

**(4-Bromo-2-chlorophenyl)methanamine hydrochloride** is a key chemical intermediate whose utility is unlocked through a detailed understanding of its physicochemical properties. This guide has established its chemical identity and outlined a comprehensive, multi-technique approach for its characterization. From fundamental properties like melting point and solubility to detailed structural information from spectroscopy and robust purity assessment by HPLC, each parameter provides a critical piece of the puzzle. The protocols described herein represent industry-standard, self-validating systems that ensure data integrity and reliability. For any scientist working with this compound, applying these principles is not merely a procedural step but a fundamental requirement for achieving reproducible and meaningful results in research and development.

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